1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate
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Overview
Description
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable aldehydes in the presence of catalysts. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrrolo[3,4-c]pyridine: Features a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness: 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate is unique due to its specific substitution at the 3-position with an aldehyde group, which imparts distinct reactivity and potential for further functionalization .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde;hydrate |
InChI |
InChI=1S/C8H6N2O.H2O/c11-5-6-3-10-8-4-9-2-1-7(6)8;/h1-5,10H;1H2 |
InChI Key |
JPFGFQHUHCLBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C=O.O |
Origin of Product |
United States |
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